molecular formula C6H7NO3S B102630 4-methylpyridine-2-sulfonic Acid CAS No. 18616-04-1

4-methylpyridine-2-sulfonic Acid

Cat. No. B102630
CAS RN: 18616-04-1
M. Wt: 173.19 g/mol
InChI Key: CPONZDBBPJRDSU-UHFFFAOYSA-N
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Patent
US05374732

Procedure details

In a reactor, 4-methylpyridine-2-sulfonic acid (3.46 g, 20 mmol) was dissolved in a mixture of acetonitrile (60 ml) and water (6 ml). The reactor was dipped in a cooling bath kept at -20° C., and fluorine gas diluted with nitrogen gas to a concentration of 10% was introduced at a flow rate of 40 ml/min. A total amount of the fluorine gas was 1334 ml (60 mmol). Then, the nitrogen gas alone was introduced at a flow rate of 36 ml/min. for 30 minutes. After the addition of tetrahydrofuran and ethyl ether at -20° C., a crystalline precipitate was recovered by filtration at room temperature. The crystal was washed with ethyl ether and dried under reduced pressure to obtain crystalline N-fluoro-4-methylpyridinium-2-sulfonate (3.04 g, 15.9 mmol). Yield, 80%. A melting point is shown in Table 1. IR and NMR data are as follows:
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8]([OH:11])(=[O:10])=[O:9])[CH:3]=1.[F:12]F.O1CCCC1.C(OCC)C>C(#N)C.O>[F:12][N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]=1[S:8]([O-:11])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
CC1=CC(=NC=C1)S(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was dipped in a cooling bath
CUSTOM
Type
CUSTOM
Details
kept at -20° C.
ADDITION
Type
ADDITION
Details
was introduced at a flow rate of 40 ml/min
ADDITION
Type
ADDITION
Details
Then, the nitrogen gas alone was introduced at a flow rate of 36 ml/min. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
a crystalline precipitate was recovered by filtration at room temperature
WASH
Type
WASH
Details
The crystal was washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
F[N+]1=C(C=C(C=C1)C)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 3.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.